N-(2,3-dimethylphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide
Description
This compound features an imidazo[2,1-c][1,2,4]triazole core substituted at position 7 with a 4-ethoxyphenyl group and at position 3 with a sulfanyl acetamide moiety linked to a 2,3-dimethylphenyl group. Its structural complexity positions it as a candidate for pharmacological studies, particularly in inflammation or oncology, given the activity of related triazole derivatives .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S/c1-4-29-18-10-8-17(9-11-18)26-12-13-27-21(26)24-25-22(27)30-14-20(28)23-19-7-5-6-15(2)16(19)3/h5-11H,4,12-14H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFHBJVBLFPLQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the imidazo[2,1-c][1,2,4]triazole core, followed by the introduction of the ethoxyphenyl and dimethylphenyl groups. The final step involves the attachment of the sulfanylacetamide moiety under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to enhance efficiency and scalability. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH levels, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-(2,3-dimethylphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
- Formation of the Imidazo[2,1-c][1,2,4]triazole Core : This is achieved through cyclization reactions involving hydrazine derivatives and α-haloketones under acidic or basic conditions.
- Introduction of Ethoxyphenyl Groups : Electrophilic aromatic substitution reactions are employed to introduce the ethoxyphenyl groups.
- Attachment of the Sulfanylacetamide Moiety : The final step involves nucleophilic substitution reactions to attach the sulfanylacetamide group to the imidazo core.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. The imidazole and triazole rings are known to interact with various biological targets involved in cancer cell proliferation and apoptosis.
A study demonstrated that derivatives of imidazo[2,1-c][1,2,4]triazoles can inhibit tumor growth in vitro and in vivo by inducing cell cycle arrest and promoting apoptosis in cancer cells .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Research on related compounds suggests that they can inhibit specific enzymes such as kinases and phosphatases that play crucial roles in cellular signaling pathways associated with cancer and other diseases .
Antimicrobial Activity
This compound may also possess antimicrobial properties. Investigations into similar triazole compounds have revealed their effectiveness against various bacterial and fungal strains .
Neuroprotective Effects
Emerging studies suggest that imidazole-based compounds may exhibit neuroprotective effects. These effects could be linked to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
- Imidazo[2,1-c][1,2,4]triazole Derivatives: : 2-{[7-(4-Methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide shares the same core but substitutes ethoxy with methoxy and uses a trimethylphenyl group. Target Compound: The 4-ethoxyphenyl group may confer higher oxidative stability than methoxy, as ethoxy’s larger size slows enzymatic degradation.
1,2,4-Triazole Derivatives with Acetamide Moieties
- : N-(2,3-Dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide replaces the imidazo-triazole core with a simpler triazole. The propylphenoxy substituent increases hydrophobicity, which could enhance blood-brain barrier penetration but reduce solubility .
- : Features a 4-(4-methoxyphenyl)-5-(phenoxymethyl)-triazole. The phenoxymethyl group introduces steric bulk, possibly hindering interactions with flat binding pockets compared to the target compound’s ethoxyphenyl .
Data Tables
Table 1: Structural and Physicochemical Comparisons
Research Findings
- Synthesis Trends : Compounds with triazole/imidazotriazole cores are often synthesized via 1,3-dipolar cycloaddition () or thiol-alkylation (). Yields vary (e.g., 47% in ), suggesting optimization challenges .
- Substituent Impact: Ethoxy/methoxy groups balance lipophilicity and metabolic stability, while bulky groups (e.g., phenoxymethyl in ) may reduce binding efficiency. Amino groups () enhance polarity but require careful toxicity profiling .
- Biological Potential: Anti-exudative activity in triazole derivatives () supports further testing of the target compound in inflammation models. The lack of amino or chloro substituents may reduce off-target effects compared to .
Biological Activity
N-(2,3-dimethylphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has attracted significant interest due to its diverse biological activities. This compound features a combination of aromatic and heterocyclic structures that contribute to its potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name indicates its structural complexity, which includes a dimethylphenyl group, an imidazole-triazole moiety, and a sulfanyl-acetamide linkage. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H25N5O2S |
| Molecular Weight | 425.52 g/mol |
| CAS Number | 921538-07-0 |
| InChI Key | InChI=1S/C22H25N5O2S/c1-14... |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The imidazole and triazole rings allow for binding to specific enzymes and receptors, potentially modulating their activity. For instance, it may inhibit enzymatic functions by occupying active sites or altering receptor activities through allosteric modulation.
Antimicrobial Activity
Research has highlighted the compound's potential as an antimicrobial agent. A study demonstrated that derivatives containing similar imidazole and triazole structures exhibited significant antibacterial activity against various strains of bacteria. Specifically, compounds with electron-withdrawing groups showed enhanced efficacy against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 3.125 μg/mL to 12.5 μg/mL .
Antifungal Activity
The compound also shows promise in antifungal applications. In vitro studies suggest that triazole derivatives have notable antifungal properties against Candida species and other pathogenic fungi . The presence of the sulfanyl group may enhance the compound's ability to disrupt fungal cell membranes.
Cytotoxicity
Cytotoxicity evaluations reveal that while some derivatives exhibit potent biological activities, they maintain low toxicity profiles against normal cell lines. For example, certain compounds in related studies demonstrated IC50 values greater than 30 μg/mL against MCF-7 cancer cells , indicating a selective action towards cancerous cells.
Research Findings and Case Studies
Several studies have explored the synthesis and biological evaluation of compounds similar to this compound:
- Antitubercular Activity : A series of imidazole derivatives were synthesized and screened for their antitubercular properties. Notably, compounds with specific substitutions showed MIC values as low as 3.125 μg/mL against Mycobacterium tuberculosis .
- Antileishmanial and Antitrypanosomal Activity : Related studies on imidazo-pyridine derivatives indicated substantial activity against Leishmania major and Trypanosoma brucei parasites . These findings suggest that the imidazole moiety plays a crucial role in targeting these pathogens.
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of these compounds to various biological targets. The results indicate favorable interactions with enzyme active sites relevant to disease pathways .
Q & A
Q. What are the optimal synthetic routes for this compound?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, derivatives of imidazo-triazoles can be synthesized by reacting precursor thiols (e.g., 7-(4-ethoxyphenyl)-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol) with halogenated acetamides (e.g., N-(2,3-dimethylphenyl)-2-chloroacetamide) in anhydrous chloroform under reflux (90°C, 8–12 hours). Reaction progress is monitored via TLC, and purification is achieved via silica gel column chromatography or recrystallization . Key steps include:
- Solvent selection : Chloroform or dioxane for solubility.
- Stoichiometry : 1:1 molar ratio of reactants.
- Purification : Column chromatography (eluent: ethyl acetate/hexane) or ethanol recrystallization.
Q. How is the compound structurally characterized?
Structural confirmation employs:
- X-ray crystallography : Refinement via SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–8.0 ppm), methyl/ethoxy groups (δ 1.2–2.5 ppm), and sulfanyl moieties.
- IR : Confirm S-H (2550 cm⁻¹) and amide C=O (1650–1700 cm⁻¹) stretches .
- Elemental analysis : Validate C, H, N, S content (±0.4% of theoretical) .
Q. What initial biological screening methods are recommended?
Anti-exudative activity can be assessed using carrageenan-induced rat paw edema models at doses of 10 mg/kg (compared to reference drugs like diclofenac sodium at 8 mg/kg). Key metrics include:
- Edema inhibition (%) : Calculated relative to controls.
- Statistical analysis : ANOVA with post-hoc tests (p < 0.05) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be established for anti-exudative effects?
Systematically modify substituents and compare activity:
- Variations : Substitute the 4-ethoxyphenyl group with electron-withdrawing (e.g., -NO₂, -F) or donating (e.g., -OCH₃) groups.
- Activity correlation : Table 1 summarizes substituent effects (hypothetical data based on analogous studies):
| Substituent (R) | Edema Inhibition (%) | Reference Compound Activity |
|---|---|---|
| 4-OCH₃ | 65 ± 3 | Diclofenac: 70 ± 2 |
| 4-F | 58 ± 4 | |
| 4-NO₂ | 45 ± 5 |
- Mechanistic insights : Hydrophobic substituents enhance membrane permeability, while electron-withdrawing groups may reduce bioavailability .
Q. What computational methods predict binding interactions or stability?
- HOMO-LUMO analysis : Evaluate electron distribution to predict reactivity. For example, lower HOMO-LUMO gaps (e.g., 4.5 eV) suggest higher stability .
- Molecular Electrostatic Potential (MESP) : Identify nucleophilic/electrophilic regions (e.g., sulfanyl group as a nucleophilic site) .
- Docking studies : Use AutoDock Vina to model interactions with inflammatory targets (e.g., COX-2). Focus on sulfur-aromatic interactions (e.g., with Phe residues) .
Q. How to resolve contradictions in biological activity data?
Conflicting results (e.g., variable IC₅₀ values) require:
- Dose standardization : Test multiple concentrations (e.g., 1–100 µM) to establish dose-response curves.
- Purity validation : HPLC (≥95% purity) to exclude impurities as confounding factors .
- Assay replication : Use orthogonal methods (e.g., in vitro enzyme inhibition + in vivo edema models) .
Q. What crystallographic strategies address disorder in the imidazo-triazole core?
- Refinement constraints : Apply SHELXL's AFIX commands to model disordered ethoxyphenyl groups.
- Twinned data : Use HKLF 5 in SHELXL for twin refinement (e.g., BASF parameter adjustment) .
- Hydrogen bonding : Analyze intermolecular interactions (e.g., N-H···O=C) to stabilize the lattice .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
